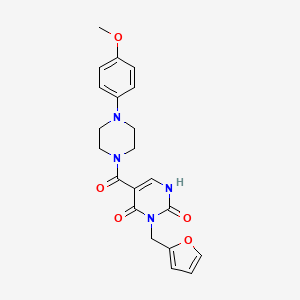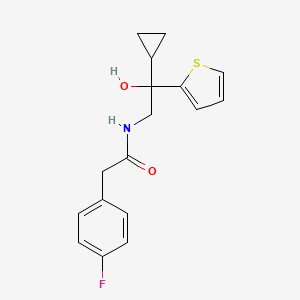
4,4-Difluoro-1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidine is a complex organic compound that features a piperidine ring attached to a tetrahydronaphthalene moiety, with two fluorine atoms at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidine typically involves multiple steps. One common method starts with the preparation of the tetrahydronaphthalene core, which can be achieved through hydrogenation of naphthalene. The next step involves the introduction of the difluoro group at the 4-position, which can be done using fluorinating agents such as diethylaminosulfur trifluoride (DAST). Finally, the piperidine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4,4-Difluoro-1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tetrahydronaphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4,4-Difluoro-1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of 4,4-Difluoro-1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and electrostatic interactions with proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
1-Amino-4,4-difluoro-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the piperidine ring.
4,4-Difluoro-1-phenyl-1,3-butanedione: Contains a difluoro group but has a different core structure.
Uniqueness
4,4-Difluoro-1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidine is unique due to the combination of the tetrahydronaphthalene core with a piperidine ring and difluoro substitution. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
属性
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO/c17-16(18)8-10-19(11-9-16)15(20)14-7-3-5-12-4-1-2-6-13(12)14/h1-2,4,6,14H,3,5,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXVNLKEFFDJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)N3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2552884.png)
![N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552885.png)






![2-(1,2-benzoxazol-3-yl)-1-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2552896.png)
![1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2552898.png)
![{3-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-2-HYDROXYPROPYL}(2,4,4-TRIMETHYLPENTAN-2-YL)AMINE HYDROCHLORIDE](/img/structure/B2552900.png)
![N-[(1-Benzyl-4-methylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2552901.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2552904.png)

